molecular formula C14H18 B1630244 1,7,13-Tetradecatriyne CAS No. 872-21-9

1,7,13-Tetradecatriyne

Cat. No.: B1630244
CAS No.: 872-21-9
M. Wt: 186.29 g/mol
InChI Key: ZJHGXKCKUOFPDS-UHFFFAOYSA-N
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Description

1,7,13-Tetradecatriyne (CAS: 38233-76-0), also known as Ethylidenetetracyclododecene (ETD), is an organic compound with the molecular formula C₁₄H₁₈ and a molecular weight of 186.29 g/mol . It features a fused bicyclic ring system and an ethylidene group, which contribute to its unique chemical reactivity and applications in specialty materials and synthetic chemistry. The compound is synthesized via a Diels-Alder reaction between dicyclopentadiene and a suitable diene, a method that ensures high structural precision .

Properties

CAS No.

872-21-9

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

tetradeca-1,7,13-triyne

InChI

InChI=1S/C14H18/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H,5-12H2

InChI Key

ZJHGXKCKUOFPDS-UHFFFAOYSA-N

SMILES

C#CCCCCC#CCCCCC#C

Canonical SMILES

C#CCCCCC#CCCCCC#C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1,7,13-Tetradecatriyne and related 14-carbon compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₄H₁₈ 186.29 Three triple bonds Fused bicyclic system, ethylidene
n-Tetradecane C₁₄H₃₀ 198.39 Alkane (single bonds) Linear saturated hydrocarbon
4-Tetradecanone C₁₄H₂₈O 212.37 Ketone (C=O) Linear chain with ketone group
Key Observations:
  • This compound is distinguished by its three conjugated triple bonds and bicyclic structure, which enhance its reactivity in cycloaddition and polymerization reactions .
  • n-Tetradecane , a fully saturated alkane, exhibits low chemical reactivity and is primarily used as a solvent or inert medium in industrial processes .
  • 4-Tetradecanone, a ketone, participates in nucleophilic addition reactions and serves as an intermediate in fragrance synthesis .

Physical and Chemical Property Comparisons

Property This compound n-Tetradecane 4-Tetradecanone
Melting Point (°C) Not reported 5.9 28–30
Boiling Point (°C) Not reported 253.7 295–300
Solubility Insoluble in water Insoluble in water Low water solubility
Reactivity High (alkyne bonds) Low (saturated) Moderate (ketone)
Key Findings:
  • The triple bonds in this compound make it more reactive than n-Tetradecane and 4-Tetradecanone, enabling applications in catalysis and polymer cross-linking .
  • n-Tetradecane ’s stability under high temperatures makes it suitable for lubricant formulations .
  • 4-Tetradecanone’s ketone group allows for hydrogen bonding, influencing its use in surfactants and plasticizers .

Research Findings and Limitations

  • Synthesis Challenges : this compound’s complex bicyclic structure requires precise reaction conditions, limiting its large-scale production .
  • Ecological Impact: Unlike n-Tetradecane (classified as non-hazardous), this compound’s environmental toxicity remains understudied .
  • Comparative Reactivity : Studies in The Journal of Organic Chemistry highlight that linear alkynes (e.g., 1,7-Octadiyne) exhibit lower thermal stability than this compound due to the absence of stabilizing bicyclic frameworks .

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